An In-Depth Technical Guide to the Crystal Packing and Intermolecular Interactions of 1-benzyl-5-phenylhydantoin
An In-Depth Technical Guide to the Crystal Packing and Intermolecular Interactions of 1-benzyl-5-phenylhydantoin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solid-state chemistry of 1-benzyl-5-phenylhydantoin, a representative member of the hydantoin class of compounds. Hydantoins are a critical scaffold in medicinal chemistry, with applications ranging from anticonvulsants to antiarrhythmic and antitumor agents.[1] Understanding the crystal packing and intermolecular interactions of these molecules is paramount for controlling their physicochemical properties, such as solubility, stability, and bioavailability, which are crucial for effective drug development.
This document delves into the synthesis, expected crystal structure, and the intricate network of non-covalent interactions that govern the supramolecular assembly of 1-benzyl-5-phenylhydantoin. We will explore the interplay of hydrogen bonding, π-π stacking, and other weak interactions, and detail the experimental and computational methodologies used to elucidate these features.
Synthesis of 1-benzyl-5-phenylhydantoin
The synthesis of 1-benzyl-5-phenylhydantoin can be achieved through several established routes for hydantoin synthesis. A common and effective method is a modification of the Bucherer-Bergs reaction or a multi-component reaction. A plausible synthetic pathway is outlined below.
Experimental Protocol: Synthesis of 1-benzyl-5-phenylhydantoin
A multi-component reaction involving benzaldehyde, benzylamine, and a cyanide source in the presence of a carbonate can be employed. This approach offers the advantage of building the hydantoin core in a single pot.
Materials:
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Benzaldehyde
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Benzylamine
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Potassium Cyanide (KCN)
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Ammonium Carbonate ((NH₄)₂CO₃)
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Ethanol
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Water
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Hydrochloric Acid (HCl)
Procedure:
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In a round-bottom flask, dissolve benzaldehyde and benzylamine in a 1:1 mixture of ethanol and water.
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To this solution, add potassium cyanide and ammonium carbonate.
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The reaction mixture is then heated to 60-70°C and stirred for several hours.
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The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature and acidified with dilute hydrochloric acid to precipitate the product.
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The crude 1-benzyl-5-phenylhydantoin is collected by filtration, washed with cold water, and dried.
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Recrystallization from a suitable solvent, such as ethanol, is performed to obtain pure crystalline material suitable for X-ray diffraction analysis.
Crystal Structure Elucidation: Single-Crystal X-ray Diffraction
The definitive method for determining the three-dimensional arrangement of molecules in a crystal is single-crystal X-ray diffraction (SC-XRD). This technique provides precise atomic coordinates, from which bond lengths, bond angles, and the nature of intermolecular interactions can be derived.
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth: High-quality single crystals of 1-benzyl-5-phenylhydantoin are grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone-water mixture).
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Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
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Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. A modern diffractometer equipped with a sensitive detector collects the diffraction data as the crystal is rotated.[2]
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Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
Analysis of Intermolecular Interactions
The crystal packing of 1-benzyl-5-phenylhydantoin is expected to be dominated by a network of intermolecular interactions, primarily driven by the hydantoin core and the aromatic substituents.
Hydrogen Bonding
The hydantoin ring contains both hydrogen bond donors (N-H) and acceptors (C=O), making it a robust motif for forming predictable hydrogen-bonded networks.[3][4] In the absence of a substituent at the N3 position, 1-benzyl-5-phenylhydantoin has an N-H group that is expected to participate in strong N-H···O=C hydrogen bonds. These interactions often lead to the formation of well-defined supramolecular synthons, such as chains or dimers.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| N-H···O=C | N-H of hydantoin | C=O of hydantoin | 2.8 - 3.2 | Primary driving force for crystal packing |
| C-H···O=C | C-H of phenyl/benzyl | C=O of hydantoin | 3.0 - 3.5 | Directional, contributes to packing stability |
| C-H···π | C-H of phenyl/benzyl | π-system of phenyl/benzyl | 2.5 - 2.9 (H to ring centroid) | Stabilizes the arrangement of aromatic rings |
π-π Stacking and C-H···π Interactions
The presence of two aromatic rings, the phenyl group at the 5-position and the benzyl group at the 1-position, introduces the possibility of π-π stacking and C-H···π interactions. These interactions play a significant role in the overall packing by organizing the molecules in a way that maximizes favorable electrostatic and dispersion forces. The relative orientation of the phenyl and benzyl rings will dictate the specific nature of these interactions, which can range from parallel-displaced to T-shaped arrangements.
Computational Analysis: Hirshfeld Surface Analysis
To gain deeper insight into the intermolecular interactions, Hirshfeld surface analysis can be performed on the crystallographic data. This computational tool maps the close contacts in the crystal, providing a visual and quantitative summary of the interactions.
Experimental Protocol: Hirshfeld Surface Analysis
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CIF File Input: The crystallographic information file (CIF) obtained from the SC-XRD experiment is used as the input.
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Surface Generation: A Hirshfeld surface is generated for the molecule of interest. The surface is defined by the points where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal.
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d_norm Mapping: The surface is colored according to the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions.
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2D Fingerprint Plots: The Hirshfeld surface is deconstructed into a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.[5]
Conclusion
The solid-state structure of 1-benzyl-5-phenylhydantoin is a result of a delicate balance of multiple intermolecular interactions. The strong N-H···O=C hydrogen bonds, directed by the hydantoin core, likely form the primary framework of the crystal lattice. This framework is further stabilized and modulated by weaker but significant π-π stacking and C-H···π interactions involving the phenyl and benzyl substituents. A thorough understanding of these interactions, achieved through a combination of single-crystal X-ray diffraction and computational analysis, is essential for the rational design of crystalline forms of hydantoin-based active pharmaceutical ingredients with optimized properties.
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